
3-Butylidene-6,7-dihydroxy-4,5-dihydro-2-benzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butylidene-6,7-dihydroxy-4,5-dihydro-2-benzofuran-1(3H)-one is a synthetic organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butylidene-6,7-dihydroxy-4,5-dihydro-2-benzofuran-1(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available precursors such as 2-hydroxybenzaldehyde and butanal.
Condensation Reaction: The key step involves a condensation reaction between 2-hydroxybenzaldehyde and butanal in the presence of a base such as sodium hydroxide. This forms the butylidene intermediate.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the benzofuran ring.
Hydroxylation: The final step involves hydroxylation at the 6 and 7 positions using a suitable oxidizing agent like hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like chromatography may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
3-Butylidene-6,7-dihydroxy-4,5-dihydro-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The butylidene group can be reduced to a butyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 3-butyl-6,7-dihydroxy-4,5-dihydro-2-benzofuran-1(3H)-one.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3-Butylidene-6,7-dihydroxy-4,5-dihydro-2-benzofuran-1(3H)-one has been studied for various applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases like cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Butylidene-6,7-dihydroxy-4,5-dihydro-2-benzofuran-1(3H)-one involves:
Molecular Targets: Interaction with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: Modulation of signaling pathways like the NF-κB pathway, which plays a role in inflammation and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Butyl-6,7-dihydroxy-4,5-dihydro-2-benzofuran-1(3H)-one
- 3-Butylidene-6,7-dimethoxy-4,5-dihydro-2-benzofuran-1(3H)-one
Uniqueness
3-Butylidene-6,7-dihydroxy-4,5-dihydro-2-benzofuran-1(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
106533-39-5 |
|---|---|
Formule moléculaire |
C12H14O4 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
3-butylidene-6,7-dihydroxy-4,5-dihydro-2-benzofuran-1-one |
InChI |
InChI=1S/C12H14O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h4,13-14H,2-3,5-6H2,1H3 |
Clé InChI |
PHOTYFORNUMWJM-UHFFFAOYSA-N |
SMILES canonique |
CCCC=C1C2=C(C(=C(CC2)O)O)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


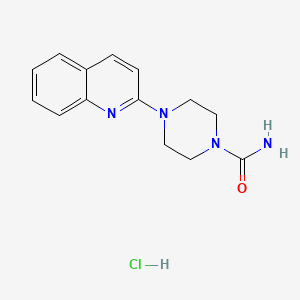
![4-Benzylidenespiro[thietane-2,9'-xanthene]](/img/structure/B14329553.png)
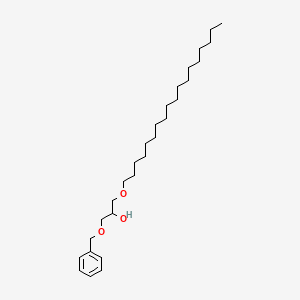
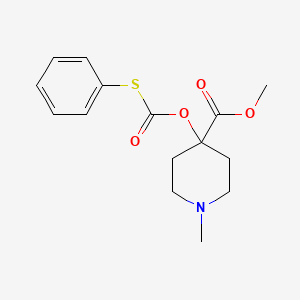
![1,3-Benzodioxol-5-ol, 6-[1-(3,4,5-trimethoxyphenyl)ethyl]-](/img/structure/B14329585.png)
![N-(4-Chloro-3-nitrophenyl)-3-[(naphthalen-2-yl)oxy]propanamide](/img/structure/B14329588.png)

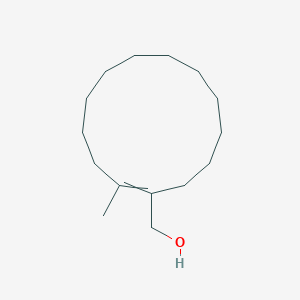
silane](/img/structure/B14329610.png)
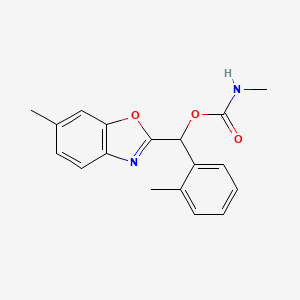
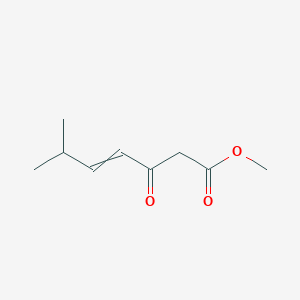
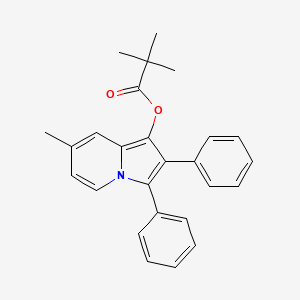
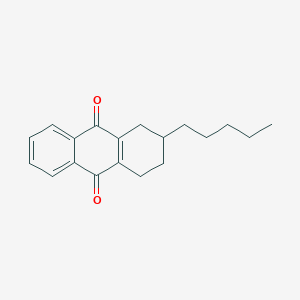
![Methyl 4-[(trimethylsilyl)methyl]benzoate](/img/structure/B14329619.png)
